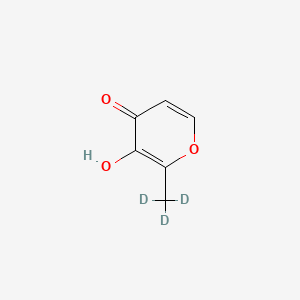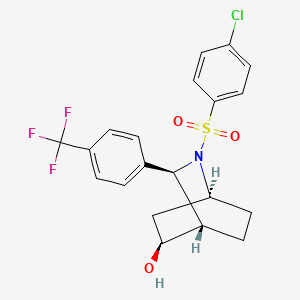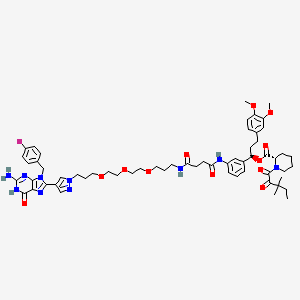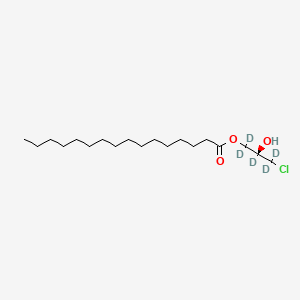
(S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as increased stability and resistance to metabolic degradation. The presence of deuterium can also help in tracing and studying metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol.
Deuteration: The hydrogen atoms in the compound are replaced with deuterium atoms through a process known as deuteration. This can be achieved using deuterated reagents or solvents under specific reaction conditions.
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves large-scale deuteration processes. These processes are optimized for high yield and purity, and they may use specialized equipment to handle deuterated reagents and solvents.
化学反応の分析
Types of Reactions: (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different alcohols or hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are often employed.
Major Products:
Substitution: Formation of ethers or other substituted derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or other reduced products.
科学的研究の応用
(S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 has several applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetics.
Industry: Utilized in the production of deuterated materials for various industrial applications.
作用機序
The mechanism of action of (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 involves its interaction with specific molecular targets and pathways. The presence of deuterium can alter the compound’s metabolic stability and reactivity, making it useful for studying metabolic processes and drug interactions. The exact molecular targets and pathways depend on the specific application and context of the research.
類似化合物との比較
(S)-1-Chloro-3-(hexadecyloxy)propan-2-ol: The non-deuterated version of the compound.
(S)-1-Chloro-3-(octadecyloxy)propan-2-ol: A similar compound with a longer alkyl chain.
(S)-1-Chloro-3-(dodecyloxy)propan-2-ol: A similar compound with a shorter alkyl chain.
Uniqueness: The uniqueness of (S)-1-Chloro-3-(hexadecyloxy)propan-2-ol-d5 lies in its deuterium content, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly valuable in research applications where tracing and studying metabolic pathways are essential.
特性
分子式 |
C19H37ClO3 |
|---|---|
分子量 |
354.0 g/mol |
IUPAC名 |
[(2S)-3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] hexadecanoate |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,21H,2-17H2,1H3/t18-/m1/s1/i16D2,17D2,18D |
InChIキー |
CHBIHFLJUKBYRJ-YXJZIHALSA-N |
異性体SMILES |
[2H][C@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)(C([2H])([2H])Cl)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-2-(benzenesulfonyl)ethenyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B12379753.png)
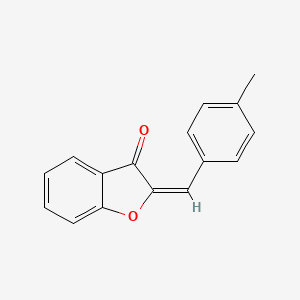

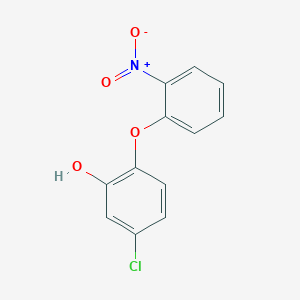
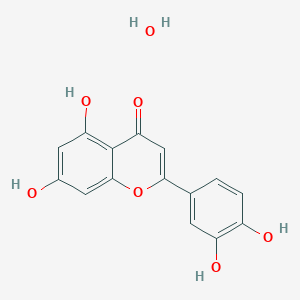
![1-Methyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]-pyridin-3-ylmethyl]piperazine](/img/structure/B12379790.png)
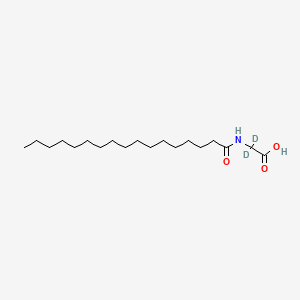
![(2S)-2-[(Z)-[1-(2-amino-5-methyl-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3-[4-[N'-[(3R)-pyrrolidin-3-yl]carbamimidoyl]phenoxy]propanoic acid](/img/structure/B12379807.png)
